molecular formula C20H23BrN2O4S B3701005 5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide

5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide

Cat. No.: B3701005
M. Wt: 467.4 g/mol
InChI Key: PVDBSCWXCXBKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of various functional groups in its structure suggests potential for a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Methoxylation: Addition of a methoxy group to the benzene ring.

    Sulfonamide Formation: Reaction of the brominated and methoxylated benzene with a sulfonyl chloride to form the sulfonamide.

    Piperidine Derivatization: Introduction of the piperidine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification Techniques: Employing methods like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential use as an antibacterial or antiviral agent.

    Industry: Applications in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes.

    Interacting with Receptors: Modulating the activity of cellular receptors.

    Disrupting Cellular Processes: Interfering with essential cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic.

Uniqueness

5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide is unique due to its complex structure, which includes a bromine atom, a methoxy group, and a piperidine moiety. This complexity may confer unique chemical properties and biological activities compared to simpler sulfonamides.

Properties

IUPAC Name

5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-27-18-11-10-16(21)14-19(18)28(25,26)23(17-8-4-2-5-9-17)15-20(24)22-12-6-3-7-13-22/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDBSCWXCXBKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC(=O)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
5-bromo-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.